molecular formula C9H11FN2O3S B14825113 N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14825113
M. Wt: 246.26 g/mol
InChI Key: CLFQOSRXMVTTTR-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group, making it a unique and versatile molecule in various chemical and biological applications.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

CLFQOSRXMVTTTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline. This intermediate is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of palladium catalyst to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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